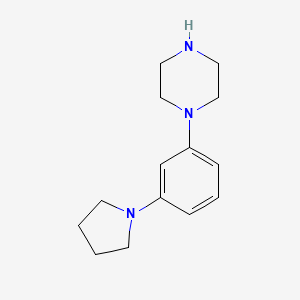
Cyclohexyltrimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyltrimethylsilane is an organosilicon compound with the molecular formula C₉H₂₀Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyltrimethylsilane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmospheric conditions to prevent moisture interference. The general reaction is as follows:
C6H11MgBr+(CH3)3SiCl→C6H11Si(CH3)3+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silicon atom in this compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Halogenated silanes and other functionalized silanes.
Aplicaciones Científicas De Investigación
Cyclohexyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: this compound is employed in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which cyclohexyltrimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Trimethylsilane: Similar in structure but lacks the cyclohexyl group, making it less bulky and less hydrophobic.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Cyclohexyldimethylsilane: Similar but with one less methyl group, affecting its steric and electronic properties.
Uniqueness: Cyclohexyltrimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic characteristics. These properties make it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
10151-74-3 |
|---|---|
Fórmula molecular |
C9H20Si |
Peso molecular |
156.34 g/mol |
Nombre IUPAC |
cyclohexyl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Clave InChI |
OOHJXNKKHVHEFP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)


![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)

![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)

![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)

![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
